REACTION_SMILES
|
[Cl-:4].[F:18][c:19]1[c:20]([CH2:21][Cl:22])[c:23]([F:28])[cH:24][cH:25][c:26]1[F:27].[Na:1][C:2]#[N:3].[OH2:29].[c:5]1([N+:6]([CH2:7][CH3:8])([CH2:9][CH3:10])[CH2:11][CH3:12])[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[C:2](#[N:3])[CH2:21][c:20]1[c:19]([F:18])[c:26]([F:27])[cH:25][cH:24][c:23]1[F:28]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccc(F)c(CCl)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[N+](CC)(CC)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCc1c(F)ccc(F)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |